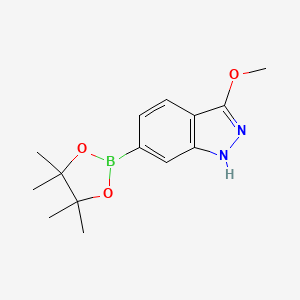![molecular formula C18H10N2S2 B12822364 2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)
2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is an organic compound known for its unique structural properties and potential applications in various fields, including organic electronics and materials science. This compound features a bithiophene core with a phenyl substituent and a malononitrile group, which contribute to its electronic properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5’-phenyl-[2,2’-bithiophen]-5-carbaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or bithiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile has been extensively studied for its applications in:
Organic Electronics: Used as a donor molecule in organic solar cells due to its high hole mobility and deep highest-occupied molecular orbital (HOMO) level.
Materials Science: Employed in the development of new materials with unique optical and electronic properties.
Biological Applications: Potential use in bioimaging and as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile in organic electronics involves its ability to donate electrons and facilitate charge transport. The compound’s deep HOMO level contributes to a high open-circuit voltage in organic solar cells, while its structural properties enable efficient exciton dissociation and charge carrier mobility .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Similar structure with diphenylamino substituent.
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Another derivative with different substituents.
Uniqueness
2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is unique due to its specific combination of a bithiophene core and phenyl substituent, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C18H10N2S2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-[[5-(5-phenylthiophen-2-yl)thiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H10N2S2/c19-11-13(12-20)10-15-6-7-17(21-15)18-9-8-16(22-18)14-4-2-1-3-5-14/h1-10H |
Clé InChI |
NJVRKQXGQXHMTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


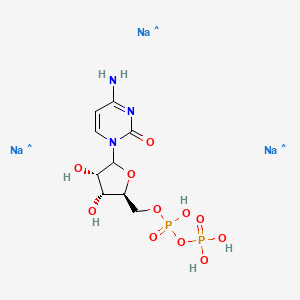
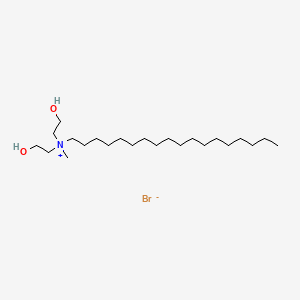
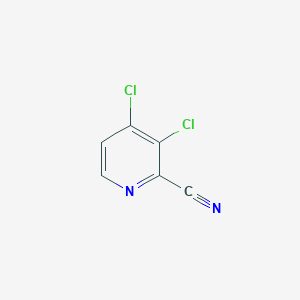
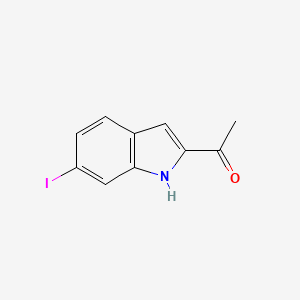
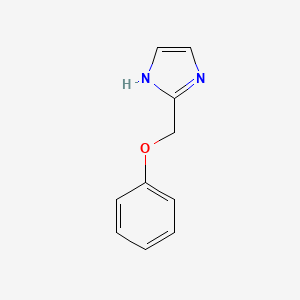
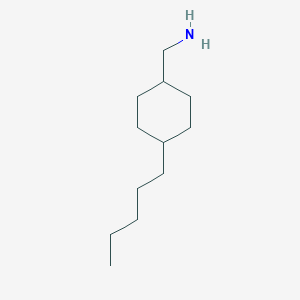
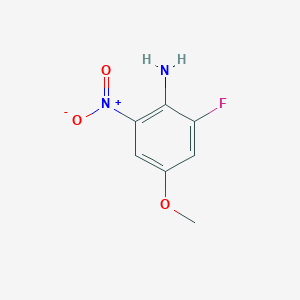
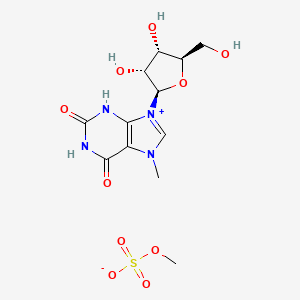
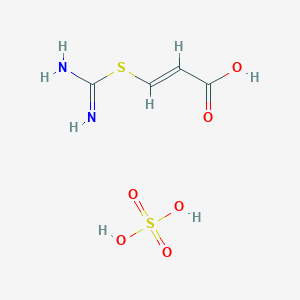
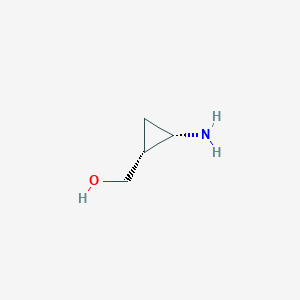
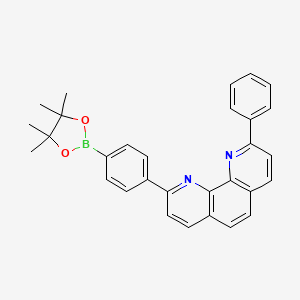

![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B12822375.png)
